3-Chloro-4-methoxyaniline

Description

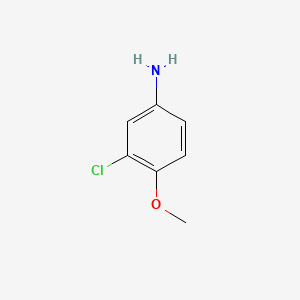

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVCBOLNTSUFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201616 | |

| Record name | 2-Chloro-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-54-0 | |

| Record name | 3-Chloro-4-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-METHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKF2V8L8PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 3-Chloro-4-methoxyaniline

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methoxyaniline

Introduction

This compound, also known as 3-chloro-p-anisidine, is an aromatic organic compound with the chemical formula C₇H₈ClNO.[1] It is classified as a substituted aniline and an aromatic ether.[1][2] This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[3] Notably, it is also recognized as a metabolite of the herbicide chlorpropham, which has implications for environmental and toxicological studies.[4][5] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and an exploration of its metabolic context and reactivity. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental are summarized below. These properties are essential for its handling, characterization, and application in various chemical processes.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 5345-54-0[4] |

| Molecular Formula | C₇H₈ClNO[4] |

| Molecular Weight | 157.60 g/mol [4] |

| Appearance | Off-white, yellowish to green or brown flakes; Pale yellow crystal[2][3] |

| Melting Point | 50-55 °C[4] |

| Boiling Point | ~200 °C (estimate)[3] |

| Density | ~1.1760 g/cm³ (estimate)[2] |

| Vapor Pressure | 0.00659 mmHg at 25 °C[3] |

| Flash Point | >110 °C (>230 °F)[3] |

| Refractive Index | ~1.5430 (estimate)[3] |

Table 2: Chemical and Spectroscopic Identifiers

| Property | Value / Identifier |

| IUPAC Name | This compound[1] |

| SMILES | COc1ccc(N)cc1Cl[4] |

| InChI | InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3[4] |

| pKa | 4.14 ± 0.10 (Predicted)[3] |

| LogP | 2.9 (Predicted) |

| BRN | 879162[3] |

| RTECS Number | BZ6260000[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound via Nitro Reduction

A common method for synthesizing substituted anilines is the reduction of the corresponding nitro compound. The following protocol is a representative procedure for the synthesis of this compound from 2-chloro-4-nitroanisole.

Protocol:

-

Reaction Setup: In a reaction tube or flask, combine the nitro precursor (2-chloro-4-nitroanisole, 1 equivalent), iron powder (5 equivalents), and hexafluoroisopropanol (HFIP, 10 equivalents).[6]

-

Acidification: Slowly add a 2N aqueous solution of hydrochloric acid (HCl) to the reaction mixture while stirring.[6]

-

Reaction: Vigorously stir the mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

-

Extraction: Extract the product from the aqueous mixture three times with ethyl acetate (EtOAc).[6]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[6]

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final this compound product.[6]

Synthesis workflow for this compound.

Spectroscopic Analysis

Accurate structural elucidation and confirmation are achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into an NMR tube if any particulate matter is present.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the chloro, methoxy, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.[7] The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.

-

Analysis: For Gas Chromatography-Mass Spectrometry (GC-MS), use an electron ionization (EI) source. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic [M+2]⁺ peak with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.[2]

-

Fragmentation: Common fragmentation patterns for aromatic amines include the loss of neutral molecules. The molecular ion of this compound would be expected to undergo fragmentation, leading to characteristic daughter ions that can be used for structural confirmation.[8]

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared on a salt plate.

-

Analysis: The IR spectrum will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methoxy group, C=C stretching for the aromatic ring, C-O stretching for the ether linkage, and a C-Cl stretching vibration.

Workflow for spectroscopic analysis.

Metabolism and Toxicological Pathways

This compound is a known metabolite of the herbicide chlorpropham. Understanding its formation and potential biological activity is crucial for toxicological assessment.

Metabolic Pathway of Chlorpropham: Chlorpropham is metabolized in various organisms, including plants and microbes, through hydrolysis to yield 3-chloroaniline. While this compound is also a recognized metabolite, the exact enzymatic pathway for the methoxy group addition in conjunction with the chloroaniline structure is a subject of specific metabolic studies. Generally, aniline derivatives can undergo various biotransformations.

Toxicology: As a substituted aniline, this compound is expected to have toxicological properties characteristic of this class of compounds. It is classified as harmful if swallowed.[1][9] The primary toxic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[9] The metabolism of chloroanilines can lead to the formation of reactive intermediates that may exert toxic effects.

Metabolic pathway of Chlorpropham to this compound.

Reactivity and Stability

-

Stability: The compound is generally stable under normal conditions. However, like many anilines, it may be sensitive to prolonged exposure to air and light, which can cause it to darken.[5]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]

-

Hazardous Decomposition: When heated to decomposition, it may release toxic fumes of nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[3]

Safety and Handling

Hazard Classification:

-

GHS Classification: Acute Toxicity, Oral (Category 4).[1] The signal word is "Warning" with the hazard statement H302: Harmful if swallowed.[4][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[9]

-

Skin Protection: Use impervious clothing and protective gloves.[9]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable particulate respirator (e.g., N95).[4]

Handling and Storage:

-

Handling: Avoid breathing dust and contact with skin and eyes. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][9]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers securely sealed. Store separately from incompatible materials and food raw materials.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry reactions, and its characterization can be thoroughly performed using modern spectroscopic techniques. As a metabolite of the herbicide chlorpropham, its environmental fate and toxicological profile are of significant interest. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this compound, ensuring its safe and effective use in research and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound 97 5345-54-0 [sigmaaldrich.com]

- 6. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(5345-54-0) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-4-methoxyaniline, a key intermediate in the pharmaceutical and chemical industries. Due to a lack of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document outlines a detailed experimental protocol for determining these values. The guide also includes a proposed data structure for presenting solubility results and a generalized workflow for the synthesis and purification of this compound, visualized using Graphviz. This information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary tools to effectively utilize this compound in their work.

Introduction

This compound is a substituted aromatic amine with significant applications as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and dyestuffs. Its chemical structure, featuring a chloro, a methoxy, and an amino group on a benzene ring, imparts a unique combination of polarity and lipophilicity, which governs its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5345-54-0 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [3][4] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 50-55 °C | [1][2][4] |

| Boiling Point | ~200 °C (estimate) | [4] |

| Density | ~1.176 g/cm³ (estimate) | [4] |

Solubility of this compound in Organic Solvents

To address the lack of specific data, a standardized experimental protocol for determining the solubility of this compound is provided in Section 4. The following table is presented as a template for summarizing experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solvent Type | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | (Experimental Value) | (Calculated Value) |

| Ethanol | Polar Protic | (Experimental Value) | (Calculated Value) |

| Isopropanol | Polar Protic | (Experimental Value) | (Calculated Value) |

| Acetone | Polar Aprotic | (Experimental Value) | (Calculated Value) |

| Ethyl Acetate | Polar Aprotic | (Experimental Value) | (Calculated Value) |

| Dichloromethane | Halogenated | (Experimental Value) | (Calculated Value) |

| Chloroform | Halogenated | (Experimental Value) | (Calculated Value) |

| Toluene | Non-Polar | (Experimental Value) | (Calculated Value) |

| Heptane | Non-Polar | (Experimental Value) | (Calculated Value) |

| Diethyl Ether | Ether | (Experimental Value) | (Calculated Value) |

| Tetrahydrofuran (THF) | Ether | (Experimental Value) | (Calculated Value) |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a common technique for determining the solubility of a solid in a liquid solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a pre-warmed/pre-cooled filter to avoid any temperature change that might cause precipitation.

-

Dilute the collected sample gravimetrically with a known amount of the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in each respective solvent.

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

-

Data Reporting:

-

Express the solubility in grams per 100 mL of solvent ( g/100 mL) and in moles per liter (mol/L).

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Synthesis and Purification Workflow

The synthesis of this compound typically involves the reduction of a nitro-precursor. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol for Synthesis (General Procedure):

A general method for the synthesis of substituted anilines involves the reduction of the corresponding nitro compound. For this compound, the starting material would be 2-chloro-4-nitroanisole.

-

Reduction: The nitro compound (1 equivalent) is mixed with a reducing agent such as iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or through catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst and hydrogen gas).

-

Work-up: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent or solvent mixture to obtain the pure this compound.

Conclusion

This technical guide has addressed the solubility of this compound in organic solvents. While specific quantitative data is sparse in the literature, this document provides a robust experimental framework for its determination. The provided synthesis and purification workflow offers a practical guide for researchers working with this compound. The information herein is intended to facilitate the efficient and effective use of this compound in research and development, particularly in the pharmaceutical and chemical industries. Researchers are encouraged to use the provided protocols to generate and publish solubility data to enrich the collective knowledge base.

References

An In-depth Spectroscopic Guide to 3-Chloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-4-methoxyaniline, a key intermediate in various synthetic applications, including pharmaceuticals and agrochemicals. This document details the expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The information presented herein is intended to facilitate the identification, purification, and quality control of this compound.

Molecular Structure

IUPAC Name: this compound Synonyms: 3-Chloro-p-anisidine, 2-Chloro-4-aminoanisole CAS Number: 5345-54-0 Molecular Formula: C₇H₈ClNO Molecular Weight: 157.60 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. The data presented is based on typical values for substituted anilines and aromatic ethers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3350 | Medium, Sharp (doublet) | N-H asymmetric and symmetric stretching (primary amine) |

| ~3050-3000 | Medium to Weak | Aromatic C-H stretching |

| ~2950-2850 | Medium to Weak | Aliphatic C-H stretching (methoxy group) |

| ~1620 | Strong | N-H bending (scissoring) |

| ~1580, ~1500 | Medium to Strong | C=C aromatic ring stretching |

| ~1250 | Strong | Aryl C-O stretching (asymmetric) |

| ~1150 | Medium | C-N stretching |

| ~1030 | Medium | Aryl C-O stretching (symmetric) |

| ~810 | Strong | C-H out-of-plane bending (para-substituted) |

| ~750 | Strong | C-Cl stretching |

The UV-Vis spectrum of this compound, typically recorded in a polar solvent like ethanol or methanol, exhibits absorption bands characteristic of substituted benzene rings. The electronic transitions are influenced by the auxochromic amino and methoxy groups, and the chromophoric chloro group.

| λmax (nm) | Solvent | Electronic Transition |

| ~240 | Ethanol | π → π |

| ~295 | Ethanol | n → π |

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d, J ≈ 2.5 Hz | 1H | H-2 |

| ~6.70 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-6 |

| ~6.65 | d, J ≈ 8.5 Hz | 1H | H-5 |

| ~4.00-3.50 | br s | 2H | -NH₂ |

| ~3.80 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants (J) can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number and types of carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-4 (C-OCH₃) |

| ~140.0 | C-1 (C-NH₂) |

| ~123.0 | C-3 (C-Cl) |

| ~119.0 | C-5 |

| ~115.0 | C-2 |

| ~113.0 | C-6 |

| ~56.0 | -OCH₃ |

Note: The assignments are based on typical chemical shifts for substituted anilines and may require 2D NMR techniques for unambiguous confirmation. Data sourced from SpectraBase and ChemicalBook.[1][2]

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1.

| m/z | Relative Intensity | Proposed Fragment |

| 159 | ~33% | [M+2]⁺ (with ³⁷Cl) |

| 157 | 100% | [M]⁺ (with ³⁵Cl) |

| 144 | Moderate | [M-CH₃+2]⁺ (with ³⁷Cl) |

| 142 | High | [M-CH₃]⁺ (with ³⁵Cl) |

| 114 | Moderate | [M-CH₃-CO]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic amines and halogenated compounds. The most abundant peaks observed in a typical GC-MS analysis are at m/z 157, 142, and 144.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained after automatic subtraction of the background spectrum.

-

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (usually 0.1-1.0 AU).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of 200-400 nm.[4]

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum using a standard pulse sequence.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

The proposed fragmentation pathway for this compound under electron ionization is depicted below.

Caption: Proposed MS Fragmentation Pathway.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-4-methoxyaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug discovery, and quality control, where unambiguous structural elucidation is paramount.

Introduction

This compound is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, impurity profiling, and ensuring the structural integrity of final products. NMR spectroscopy is an unparalleled analytical technique for providing detailed atomic-level information about molecular structure. This guide presents the complete ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR-relevant relationships.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 6.83 | d | 2.4 | 1H | H-2 |

| 2 | 6.75 | d | 8.5 | 1H | H-5 |

| 3 | 6.60 | dd | 8.5, 2.4 | 1H | H-6 |

| 4 | 5.09 | s | - | 2H | NH₂ |

| 5 | 3.72 | s | - | 3H | OCH₃ |

d = doublet, dd = doublet of doublets, s = singlet

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 145.1 | C-4 |

| 2 | 141.2 | C-1 |

| 3 | 122.5 | C-3 |

| 4 | 116.3 | C-6 |

| 5 | 114.6 | C-2 |

| 6 | 113.8 | C-5 |

| 7 | 56.1 | OCH₃ |

Experimental Protocols

The following section outlines a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, providing good solubility and minimal interference in the spectral regions of interest. Other deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ may also be used, which can influence the chemical shifts, particularly of the amine protons.

-

Concentration: A solution is prepared by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to improve the signal-to-noise ratio.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[2] Alternatively, the residual solvent peak can be used for referencing.

-

Sample Filtration: To ensure optimal spectral resolution by minimizing magnetic field inhomogeneities, it is recommended to filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean and dry 5 mm NMR tube.[3]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The NMR spectra can be acquired on a standard FT-NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, as required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline corrections are then applied to the resulting spectrum.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure of this compound and the key through-bond (J-coupling) interactions observable in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

Caption: ¹H-¹H J-coupling network in the aromatic region of this compound.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Chloro-4-methoxyaniline

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical characterization of 3-Chloro-4-methoxyaniline (CAS: 5345-54-0), a key chemical intermediate, using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).[1][2][3] It includes detailed experimental protocols, data interpretation, and workflow visualizations to support researchers in compound identification and quality control.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint.

Experimental Protocol: KBr Pellet Method

The solid nature of this compound at room temperature makes the Potassium Bromide (KBr) pellet method a suitable technique for FT-IR analysis.[4]

Materials and Equipment:

-

This compound sample

-

FT-IR grade KBr powder, dried

-

Agate mortar and pestle

-

Pellet press kit (die and anvil)

-

Hydraulic press

-

FT-IR Spectrometer

Procedure:

-

Drying: Gently heat KBr powder in an oven at ~100 °C to remove any adsorbed water, which can interfere with the spectrum.[5]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample concentration in KBr should be between 0.2% and 1%.[5]

-

Grinding: Transfer the KBr and the sample to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces high-quality spectra.[5]

-

Pellet Formation: Assemble the pellet press die. Transfer a small amount of the powdered mixture into the die, ensuring an even distribution.

-

Pressing: Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Run a background scan (air). Subsequently, run the sample scan over a typical range of 4000-400 cm⁻¹.

FT-IR Experimental Workflow

Spectral Data and Interpretation

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine, methoxy, chloro, and aromatic functionalities. The interpretation is based on established correlation tables for organic compounds.[6][7]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3450-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak |

| 2950-2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Medium |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1600-1450 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium to Strong |

| 1335-1250 | C-N Aromatic Stretch | Aryl Amine | Strong |

| 1275-1200 | C-O Asymmetric Stretch | Aryl Ether | Strong |

| 1050-1000 | C-O Symmetric Stretch | Aryl Ether | Medium |

| 850-750 | C-Cl Stretch | Aryl Halide | Strong |

-

Amine Group (-NH₂): The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a clear indicator of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[6] The strong N-H bending vibration is expected around 1650-1580 cm⁻¹.[6]

-

Aromatic Ring: Aromatic C-H stretches appear above 3000 cm⁻¹, while the characteristic C=C ring skeletal vibrations are found in the 1600-1450 cm⁻¹ range.

-

Methoxy Group (-OCH₃): The C-O stretching of the aryl ether linkage is prominent, typically showing a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1025 cm⁻¹.[8]

-

Chloro Group (-Cl): The C-Cl stretching vibration for an aromatic chloride is expected to produce a strong band in the lower frequency region of the spectrum, typically between 850-750 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules like this compound, Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI-MS)

A general protocol for analyzing a solid, volatile compound via direct insertion or GC-MS is outlined below.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass Spectrometer with an EI source (e.g., Q-TOF, Orbitrap, or simple Quadrupole).[9]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol.[9]

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: Set to a standard 70 eV to induce fragmentation and ensure comparability with library spectra.[9]

-

Source Temperature: Typically 200-250 °C.[9]

-

Mass Range: Scan a range of m/z 50-300 to ensure capture of the molecular ion and all relevant fragments.

-

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a Gas Chromatograph (GC) for volatile solutions.

-

Data Acquisition: Acquire the mass spectrum in full scan mode. The resulting spectrum will plot the relative abundance of ions against their m/z ratio.

Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₇H₈ClNO) is 157.60 g/mol .[1] The mass spectrum provides confirmation of this mass and crucial structural information from its fragmentation pattern.

Key Spectral Features:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 157 (for the ³⁵Cl isotope) and m/z 159 (for the ³⁷Cl isotope). Due to the natural abundance of chlorine isotopes (~3:1 for ³⁵Cl:³⁷Cl), the M⁺• peak at m/z 157 will be approximately three times more intense than the (M+2)⁺• peak at m/z 159.[10] This isotopic pattern is a definitive marker for the presence of one chlorine atom in the molecule.[11]

-

Major Fragment Ions: The fragmentation is driven by the loss of stable neutral molecules or radicals. PubChem data indicates major peaks at m/z 157, 142, and 144.[1]

-

m/z 142 ([M-CH₃]⁺): A prominent fragment resulting from the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. This is a common fragmentation pathway for anisole derivatives, leading to a stable oxonium ion.

-

m/z 144: This is the corresponding isotopic peak for the m/z 142 fragment, containing the ³⁷Cl isotope.

-

| m/z Ratio | Proposed Fragment | Formula of Loss | Notes |

| 157 / 159 | [M]⁺• (Molecular Ion) | - | Isotopic cluster in a ~3:1 abundance ratio, confirming one Cl atom.[10] |

| 142 / 144 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 114 | [M - CH₃ - CO]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide (28 Da) from the m/z 142 fragment. |

| 77 | [C₆H₅]⁺ | C H₃NOCl | Phenyl cation, suggesting extensive fragmentation of the ring. |

Proposed Fragmentation Pathway

Integrated Analytical Workflow

The complementary nature of FT-IR and MS provides a robust framework for the structural confirmation of this compound. FT-IR identifies the functional groups present, while MS confirms the molecular weight and provides structural details through its fragmentation pattern.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides unambiguous structural confirmation of this compound. FT-IR analysis validates the presence of the key primary amine, methoxy, and chloro-aromatic functional groups. Mass spectrometry confirms the molecular weight (157.60 g/mol ) through the molecular ion peak and its characteristic chlorine isotopic pattern, while the fragmentation data further supports the proposed structure. This integrated analytical approach is essential for identity confirmation, quality assessment, and regulatory compliance in research and drug development settings.

References

- 1. This compound | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound 97 5345-54-0 [sigmaaldrich.com]

- 4. This compound 97 5345-54-0 [sigmaaldrich.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

3-Chloro-4-methoxyaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxyaniline, a key chemical intermediate. It covers its fundamental properties, synthesis, applications in drug development, and relevant experimental protocols.

Core Compound Information

This compound, also known as 3-chloro-p-anisidine, is an aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a chlorinated and methoxylated benzene ring with an amino group, makes it a valuable precursor for the synthesis of various complex molecules, particularly in the pharmaceutical and dye industries.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 5345-54-0 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Off-white, yellowish to green or brown solid (flakes) |

| Melting Point | 50-55 °C |

| Boiling Point | >230 °F (>110 °C) |

| Solubility | Sparingly soluble in water |

| pKa | 4.14±0.10 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of substituted anilines like this compound often involves the reduction of a corresponding nitro compound. A general and illustrative experimental protocol for the synthesis of a structurally similar compound, 3-chloro-4-methylaniline, from 2-chloro-4-nitrotoluene via catalytic hydrogenation is detailed below. This process can be conceptually adapted for the synthesis of this compound from a suitable nitro precursor.

General Experimental Protocol: Reduction of a Nitroaromatic Compound

Objective: To synthesize a substituted aniline through the reduction of a nitroaromatic precursor.

Materials:

-

Nitroaromatic precursor (e.g., 2-chloro-4-nitrotoluene)

-

Iron powder

-

Hexafluoroisopropanol (HFIP)

-

2N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add the nitro compound (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).

-

Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final aniline product.

Caption: General Synthesis Workflow for Substituted Anilines.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. A notable application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The structural motif provided by this compound is crucial for the biological activity of the final drug molecule.

Signaling Pathway of PDE5 Inhibitors (e.g., Avanafil)

Avanafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The signaling pathway is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum. NO then activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By blocking the degradation of cGMP, PDE5 inhibitors like Avanafil prolong this effect.

Caption: PDE5 Inhibitor Signaling Pathway.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Work should be conducted in a well-ventilated area. In case of spills, avoid generating dust and use dry clean-up procedures. Store in a tightly closed container in a cool, dry place. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Stability and Degradation Pathways of 3-Chloro-4-methoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Chloro-4-methoxyaniline, a chemical intermediate of interest in various fields, including pharmaceutical and agrochemical development. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in its applications. This document summarizes key stability information, outlines probable degradation pathways under various stress conditions, and provides detailed experimental protocols for stability-indicating studies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 5345-54-0 | |

| Appearance | Light yellow to brown crystalline solid | [2] |

| Melting Point | 50-55 °C | |

| Boiling Point | ~200 °C (estimate) | [2] |

| Solubility | Information not readily available | |

| pKa (conjugate acid) | 4.14 ± 0.10 (Predicted) | [2] |

Stability Profile and Incompatibility

This compound is reported to be a stable compound under standard storage conditions. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Exposure to these substances can lead to degradation. When heated to decomposition, it may release toxic fumes of aniline, nitrogen oxides, and chlorides.[2]

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific forced degradation data for this compound is limited in publicly available literature, potential degradation pathways can be postulated based on the reactivity of the aniline functional group and the aromatic ring, as well as studies on analogous compounds.

Photocatalytic Degradation

A study on the photocatalyzed degradation of this compound in aqueous suspensions of titanium dioxide (TiO₂) has shown that the compound is susceptible to photodegradation.[3] The degradation rate is influenced by several factors:

-

pH: Higher degradation rates were observed at both lower (pH 3.15) and higher (pH 9.15) pH values.[3]

-

Catalyst Loading: The optimal catalyst (Degussa P25 TiO₂) loading was found to be 1.5 g/L for a 0.6 mM substrate concentration.[3]

-

Oxidizing Agents: The addition of hydrogen peroxide (H₂O₂) significantly enhanced the degradation rate.[3]

While the specific degradation products were not detailed in the available abstract, a probable decomposition pathway was proposed.[3] Based on the degradation of other chloroanilines, potential photodegradation pathways could involve hydroxylation of the aromatic ring, dehalogenation, and cleavage of the methoxy group, ultimately leading to mineralization.

Figure 1: General workflow for photocatalytic degradation.

Hydrolytic Degradation (Postulated)

Acidic Hydrolysis: Protonation of the amino group would likely occur, potentially followed by nucleophilic attack by water on the aromatic ring, although this is generally slow for anilines. A more probable pathway under harsh acidic conditions is the cleavage of the methoxy group to yield a phenol.

Basic Hydrolysis: Under strong basic conditions, deprotonation of the amino group could occur, but significant degradation via hydrolysis of the aromatic C-Cl or C-N bond is less likely under typical forced degradation conditions.

Figure 2: Postulated hydrolytic degradation pathways.

Oxidative Degradation (Postulated)

Anilines are known to be susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide is expected to lead to a variety of degradation products. Potential oxidative degradation pathways for this compound could include:

-

N-oxidation: Formation of the corresponding hydroxylamine and nitroso derivatives.

-

Ring Oxidation: Hydroxylation of the aromatic ring to form phenolic derivatives.

-

Polymerization: Oxidative coupling of aniline molecules to form colored polymeric products.

Figure 3: Postulated oxidative degradation pathways.

Thermal Degradation (Postulated)

As a solid with a relatively low melting point, thermal degradation in the solid state might be less pronounced than in solution. However, at elevated temperatures, particularly above its melting point, decomposition is likely to occur. As indicated by safety data, thermal decomposition may release toxic gases such as aniline, nitrogen oxides, and hydrogen chloride.[2] The specific non-gaseous degradation products would likely result from complex condensation and polymerization reactions.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific analytical method being developed and the observed stability of the compound.

General Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

-

-

Neutral Conditions:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

Thermal Degradation

-

Solid State:

-

Place a known amount of solid this compound in a petri dish.

-

Expose to a temperature of 80°C in a hot air oven for 48 hours.

-

At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.

-

-

Solution State:

-

Heat the stock solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute for analysis.

-

Photolytic Degradation

-

Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

-

At appropriate time points, withdraw aliquots from both the exposed and control samples for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

An In-depth Technical Guide to the Health and Safety Handling of 3-Chloro-4-methoxyaniline

Introduction

3-Chloro-4-methoxyaniline (CAS No. 5345-54-0) is an aromatic organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] Structurally, it is a substituted aniline and an aromatic ether.[2][4] Given its chemical properties and toxicological profile, a thorough understanding and implementation of stringent health and safety precautions are paramount for researchers, scientists, and drug development professionals who handle this substance. This guide provides a comprehensive overview of its hazards, exposure controls, and emergency procedures, compiled from material safety data sheets and chemical databases.

Section 1: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. The compound is a solid at room temperature, appearing as off-white to yellowish or brown flakes or a pale yellow crystal.[1][2][3] It is sparingly soluble in water.[3]

| Property | Value | Source(s) |

| CAS Number | 5345-54-0 | [1][2][5] |

| Molecular Formula | C₇H₈ClNO | [1][2][3] |

| Molecular Weight | 157.60 g/mol | [4] |

| Appearance | Off-white, yellowish to green or brown flakes; solid. | [2][3] |

| Melting Point | 50-55 °C | [1][2] |

| Boiling Point | ~200 °C (estimate) | [1][2] |

| Density | 1.176 - 1.234 g/cm³ (estimate) | [1][5] |

| Flash Point | >110 °C (>230 °F); 113 °C (closed cup) | [1] |

| Vapor Pressure | 0.00659 mmHg at 25°C | [1] |

| Synonyms | 3-Chloro-p-anisidine, 3-chloro-4-methoxy-aniline, 2-Chloro-4-aminoanisole | [2][5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards include acute oral toxicity, the potential for skin sensitization, suspected carcinogenicity, and long-term adverse effects on aquatic life.[6]

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4][6] |

| Skin Sensitization | Category 1 | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[6] |

| Carcinogenicity | Category 2 | GHS08 (Health Hazard) | Warning | H351: Suspected of causing cancer.[6] |

| Aquatic Hazard | Long-term Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects.[6] |

Section 3: Toxicological Information

Toxicological data indicates that this compound is harmful if ingested and can cause mild skin and eye irritation upon contact.[1] The main routes of exposure are through the respiratory tract (inhalation) and skin absorption.[7]

| Toxicity Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 550 mg/kg | [1] |

| LD50 | Mouse | Oral | 650 mg/kg | [1] |

| Irritation | Rabbit | Skin | 500 mg/24 hours (Mild) | [1] |

| Irritation | Rabbit | Eye | 100 mg (Mild) | [1] |

Experimental Protocols

While the source documents cite toxicological data, they do not provide detailed experimental methodologies. The following are representative protocols based on internationally accepted OECD guidelines for the type of data reported.

Representative Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

-

Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Procedure:

-

A single animal is dosed at a specific starting dose level (e.g., 300 mg/kg) via oral gavage.

-

The animal is observed for signs of toxicity and mortality over 14 days.

-

If the animal survives, four additional animals are dosed sequentially at the same level. If the initial animal dies, the next animal is dosed at a lower level.

-

The process continues based on the outcomes, using a limited set of fixed dose levels (5, 50, 300, and 2000 mg/kg) to assign a GHS classification category.

-

-

Observations: Animals are observed for clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days. Body weight is recorded weekly.

-

Endpoint: The study allows for the determination of the LD50 value and assignment to a GHS toxicity category.

Representative Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits with clipped fur.

-

Procedure:

-

A small amount of the test substance (0.5 g for solids) is applied to a small area (~6 cm²) of the clipped skin on one animal.

-

The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Scoring is performed according to a standardized scale (e.g., Draize scale).

-

Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is critical. This is achieved through a combination of engineering controls and appropriate personal protective equipment, following the hierarchy of controls.

Engineering Controls:

-

Work should be conducted in a well-ventilated area to maintain exposure below established limits.[5][6]

-

Use a chemical fume hood for procedures that may generate dust or aerosols.[8]

-

Ensure safety showers and emergency eyewash stations are readily accessible.[8]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5] |

| Skin Protection | Chemical-impermeable gloves and impervious, fire/flame-resistant protective clothing to prevent skin contact. | [5][7] |

| Respiratory Protection | For operations generating dust, use a NIOSH/MSHA-approved respirator, such as a type N95 dust mask. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | [5][9] |

Section 5: Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain chemical stability.

Safe Handling:

-

Avoid all personal contact, including the inhalation of dust.[6]

-

Wear all prescribed personal protective equipment.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[6][9]

-

Ensure containers are kept securely sealed when not in use.[6]

-

Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[6][7]

Storage:

-

Store locked up in original, tightly closed containers.[5][6]

-

Keep in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.[6][10]

-

Avoid physical damage to containers.[6]

Section 6: Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First-Aid Measures:

-

Inhalation: Remove the individual from the contaminated area to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration (preferably with a demand valve resuscitator or bag-valve mask) and seek immediate medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing and footwear.[6] Flush the affected skin and hair with copious amounts of running water and soap.[6] Seek medical attention if irritation or a rash develops.[6][7]

-

Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes.[5] Ensure complete irrigation by keeping eyelids apart and away from the eye.[6] Seek skilled medical attention without delay.[6]

-

Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[6] If the person is conscious and able to swallow, give up to 200 ml of water for dilution.[6] Call a poison control center or doctor for medical advice immediately.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: There are no restrictions on the type of extinguisher; use media suitable for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5][6]

-

Specific Hazards: The material is not considered a significant fire risk, but containers may burn.[6] Upon heating or combustion, it may release poisonous and toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[1][6][11]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6] Prevent fire-extinguishing water from entering drains or water courses.[6]

Accidental Release Measures (Spills): The response to a spill should be dictated by its size and the immediate risk it poses.

-

Minor Spills:

-

Avoid breathing dust and contact with skin and eyes.[6]

-

Wear appropriate PPE, including a dust respirator.[6]

-

Use dry clean-up procedures. Dampen the material with water to prevent dusting before sweeping.[6]

-

Vacuum or sweep the material up. Vacuums must be fitted with a HEPA filter.[6]

-

Place the collected material into suitable, labeled containers for disposal.[6]

-

-

Major Spills:

-

Clear all personnel from the area and move upwind.[6]

-

Alert the fire brigade or emergency services, informing them of the location and nature of the hazard.[6]

-

Wear a breathing apparatus and protective gloves.[6]

-

Prevent the spillage from entering drains or water courses.[6]

-

Contain the spill using sand, earth, or vermiculite.[6]

-

Collect recoverable product into labeled containers.[6]

-

After clean-up, decontaminate all protective equipment before storage and reuse.[6]

-

Section 7: Disposal Considerations

Waste material and contaminated items must be disposed of as hazardous waste.[6] Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[5][6] Do not allow the chemical to be released into the environment.[6]

This compound is a valuable chemical intermediate that poses significant health and environmental hazards if not handled correctly. It is harmful if swallowed, a skin sensitizer, a suspected carcinogen, and harmful to aquatic life.[6] Professionals working with this compound must employ rigorous safety measures, including the consistent use of engineering controls and appropriate PPE, adherence to safe handling and storage protocols, and preparedness for emergency situations. This technical guide serves as a foundational resource for promoting a strong safety culture in the laboratory and manufacturing environments where this chemical is used.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 5345-54-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. aarti-industries.com [aarti-industries.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. echemi.com [echemi.com]

Navigating the Crystalline Landscape of 3-Chloro-4-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and morphological characteristics of 3-chloro-4-methoxyaniline. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this document will delve into its known properties and present a detailed analysis of a closely related derivative to offer insights into its potential crystalline behavior. Furthermore, it outlines the standard experimental protocols utilized for crystal structure determination and morphological analysis in the field.

Physicochemical Properties of this compound

This compound, a substituted aniline, is a valuable intermediate in organic synthesis.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.60 g/mol | |

| Appearance | Pale yellow crystal/solid | [2] |

| Melting Point | 50-55 °C | |

| Boiling Point | ~200 °C (estimate) | [2] |

| Flash Point | 113 °C (closed cup) | |

| CAS Number | 5345-54-0 |

Crystal Structure Analysis: A Case Study of a this compound Derivative

In the absence of a solved crystal structure for this compound, we present the crystallographic data for N-(3-chloro-4-methoxy-phenyl)-1-(6-methyl-3-pyridyl)pyrazolo[3,4-d]pyrimidin-4-amine, a derivative that incorporates the this compound moiety. This data provides a valuable example of the type of structural information that would be obtained from a single-crystal X-ray diffraction study.

The crystal structure of this derivative was deposited in the Cambridge Crystallographic Data Centre (CSD) with the deposition number 2237386.[4]

Crystallographic Data for a Derivative

| Parameter | Value |

| Empirical Formula | C₁₇H₁₈F₃N₆O₂⁺, Cl⁻ |

| Formula Weight | 430.82 |

| Temperature | 180(2) K |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 6.6397(2) |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

Note: Complete unit cell parameters were not available in the provided excerpt.[4]

Experimental Protocols

The determination of a compound's crystal structure and morphology involves a series of precise experimental procedures. The following sections detail the standard methodologies that would be applied to this compound.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A common method for obtaining such crystals is through slow evaporation.

Protocol for Slow Evaporation:

-

Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to near saturation at room temperature or a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant temperature.

-

Monitor the container over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Data Collection and Structure Refinement Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-180 K) to minimize thermal vibrations and potential crystal degradation.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline properties of a material and can be used for phase identification.

Protocol for PXRD Analysis:

-

A powdered sample of this compound is finely ground to ensure random orientation of the crystallites.

-

The powder is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam in a diffractometer.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase.

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is employed to visualize the external morphology (shape and surface features) of the crystals.

Protocol for SEM Imaging:

-